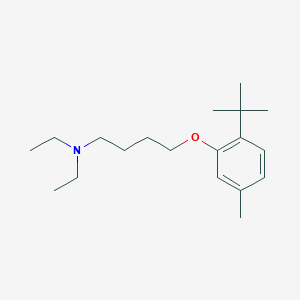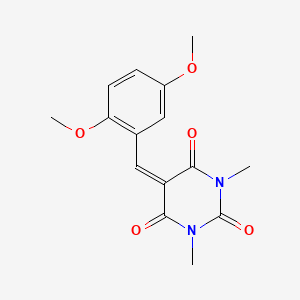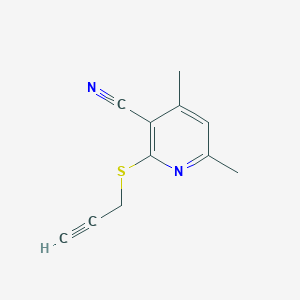
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine, also known as Venlafaxine, is a synthetic compound that belongs to the class of antidepressant drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is commonly used for the treatment of major depressive disorder, anxiety disorders, and panic disorders.
Mécanisme D'action
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain circuits that regulate mood and anxiety.
Biochemical and Physiological Effects:
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of neurotransmitters in the brain. However, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over an extended period of time. Additionally, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine. One area of interest is the development of new SNRI drugs with improved efficacy and fewer side effects. Another area of interest is the use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine in combination with other drugs for the treatment of psychiatric disorders. Additionally, there is growing interest in the potential use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine for the treatment of other conditions, such as chronic pain and cognitive impairment. Further research in these areas could lead to new treatments and improved outcomes for patients.
Méthodes De Synthèse
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine is synthesized by the reaction of 2-tert-butyl-4-methylphenol with N,N-diethylethylenediamine in the presence of a base, followed by reaction with 1-chlorobutane. The resulting product is then purified to obtain 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine.
Applications De Recherche Scientifique
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been extensively studied for its therapeutic effects in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and migraine headaches.
Propriétés
IUPAC Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-7-20(8-2)13-9-10-14-21-18-15-16(3)11-12-17(18)19(4,5)6/h11-12,15H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKIVCHNXUPRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)

![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)

![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)

![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)
![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)